6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a pyrroloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione typically involves multi-step organic reactions. One common method involves the condensation of an appropriate amine with a quinazoline derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one: This compound shares a similar core structure but has different functional groups, leading to distinct properties and applications.
1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazoline: Another related compound with variations in the hydrogenation state and functional groups.
Uniqueness
6-Methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione is unique due to its specific methyl group and the dihydropyrroloquinazoline core. These structural features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
918815-60-8 |
---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
6-methyl-1,2-dihydropyrrolo[2,1-b]quinazoline-3,9-dione |
InChI |
InChI=1S/C12H10N2O2/c1-7-2-3-8-9(6-7)13-11-10(15)4-5-14(11)12(8)16/h2-3,6H,4-5H2,1H3 |
InChI Key |
YZJIVNZNAPMDQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)N3CCC(=O)C3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.